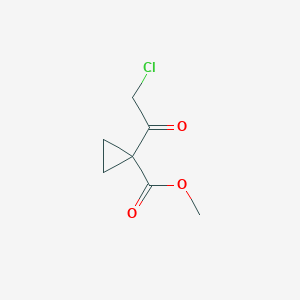
Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with chloroacetyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The strained cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation reactions can produce carboxylic acids or ketones .
科学的研究の応用
Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Agriculture: It can be used in the development of agrochemicals, such as plant growth regulators
作用機序
The mechanism of action of Methyl1-(2-chloroacetyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the strained cyclopropane ring, which can undergo ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: This compound is structurally similar but contains an amino group instead of a chloroacetyl group.
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Another similar compound with dichloro substitution on the cyclopropane ring.
Uniqueness
This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C7H9ClO3 |
|---|---|
分子量 |
176.60 g/mol |
IUPAC名 |
methyl 1-(2-chloroacetyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9ClO3/c1-11-6(10)7(2-3-7)5(9)4-8/h2-4H2,1H3 |
InChIキー |
NLMIBMNVIZHEEZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
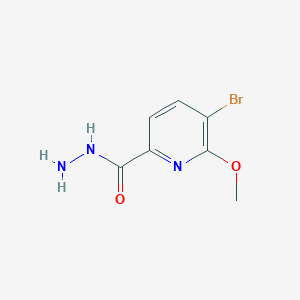
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
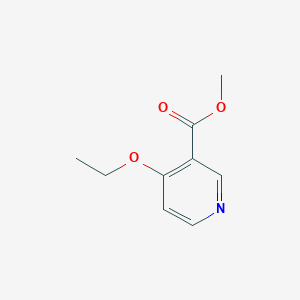
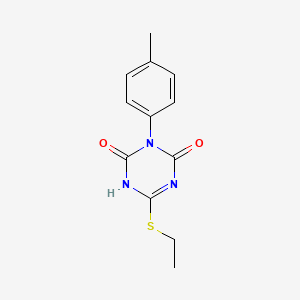

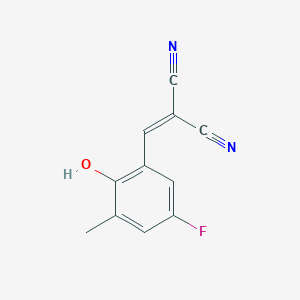
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
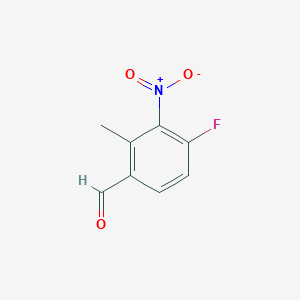



![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
